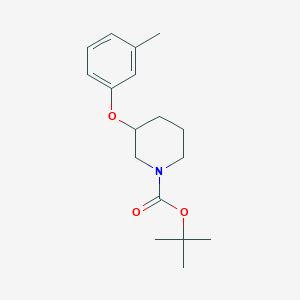

tert-Butyl 3-(3-methylphenoxy)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-(3-methylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-13-7-5-8-14(11-13)20-15-9-6-10-18(12-15)16(19)21-17(2,3)4/h5,7-8,11,15H,6,9-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJZUDMDBWMSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660441 | |

| Record name | tert-Butyl 3-(3-methylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-20-8 | |

| Record name | tert-Butyl 3-(3-methylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

tert-Butyl 3-(3-methylphenoxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties, which may confer various biological activities. This compound features a piperidine ring, a tert-butyl group, and a phenoxy moiety, which are critical for its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 275.36 g/mol. The presence of the methyl group on the phenoxy ring is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions , while the piperidine ring facilitates interactions through electrostatic contacts . These interactions can modulate the activity of target proteins, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases.

Neuroprotective Effects

In studies involving astrocytes exposed to amyloid-beta (Aβ) peptides, compounds with similar structures demonstrated a reduction in inflammation markers such as TNF-α and free radicals. This suggests that tert-butyl derivatives may offer protective effects against neurotoxic agents associated with conditions like Alzheimer's disease .

Anticancer Activity

Compounds in this class have also been investigated for their anticancer properties. For instance, some derivatives showed significant cytotoxic activity against various cancer cell lines, indicating potential use in oncology. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the piperidine or phenoxy groups could enhance antiproliferative effects .

Case Studies

- Astrocyte Protection Against Aβ : In a scopolamine-induced model resembling Alzheimer's pathology, compounds structurally related to this compound demonstrated moderated protective effects against Aβ aggregation. The treatment reduced plaque formation compared to untreated controls .

- Cytotoxicity in Cancer Cell Lines : A study evaluated several piperidine derivatives for their efficacy against human cancer cell lines (e.g., MDA-MB-231). Compounds showed IC50 values indicating significant growth inhibition, suggesting their potential as anticancer agents .

Data Tables

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C16H23N1O3 | Contains methyl group on phenoxy | Potential neuroprotective and anticancer properties |

| tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | C17H26N2O3 | Amino group substitution | Exhibits cytotoxicity against cancer cells |

| tert-Butyl 4-(4-hydroxy-3-methoxyphenoxy)piperidine-1-carboxylate | C17H26N2O3 | Hydroxy and methoxy groups | Anti-inflammatory effects observed |

Aplicaciones Científicas De Investigación

Overview

Tert-butyl 3-(3-methylphenoxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and its unique substituents contribute to its potential applications.

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Development : this compound is utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, particularly in targeting neurological disorders. The piperidine moiety is known for its ability to interact with various receptors, making it a valuable component in drug design aimed at treating conditions such as anxiety and depression.

- Beta-Lactamase Inhibitors : The compound has been explored as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics, thus enhancing their efficacy against resistant bacterial strains .

2. Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can undergo various chemical reactions, allowing chemists to create diverse derivatives with tailored properties for specific applications.

- Synthetic Routes : The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and the introduction of substituents through nucleophilic substitution reactions. This versatility makes it a key player in organic synthesis methodologies.

3. Biological Studies

- Interaction Studies : Researchers have used this compound to investigate its interactions with biological targets, such as enzymes and receptors. Understanding these interactions aids in elucidating the mechanisms of action for potential therapeutic agents derived from this compound.

Case Study 1: Synthesis of Piperidine Derivatives

A recent study focused on synthesizing various piperidine derivatives using this compound as a precursor. The research demonstrated that modifications to the phenoxy group significantly influenced the biological activity of the resulting compounds, highlighting the importance of structural features in drug design.

Case Study 2: Development of Antibiotic Adjuvants

Another investigation explored the use of this compound in developing adjuvants for existing antibiotics. By enhancing the stability and efficacy of beta-lactam antibiotics through combination therapies, researchers were able to show promising results against resistant bacterial strains, emphasizing its potential role in modern pharmacotherapy.

Análisis De Reacciones Químicas

Boc Deprotection Reactions

The tert-butyl carbamate (Boc) group is removed under acidic conditions to yield the free piperidine amine, enabling downstream functionalization.

Applications : Deprotected amines serve as intermediates in pharmaceuticals, such as kinase inhibitors and anticancer agents .

Functionalization of the Piperidine Ring

The deprotected amine undergoes further reactions:

Alkylation

Reaction with alkyl halides or acylating agents modifies the piperidine nitrogen:

-

Example : Treatment with methyl acrylate in THF at -78°C forms β-keto esters, pivotal for heterocycle synthesis .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 3-(3-methylphenoxy)piperidine + arylboronic acid | Pd(PPh₃)₄ | Biaryl-piperidine derivatives | 50–84% |

Stability and Side Reactions

-

Thermal Sensitivity : Prolonged heating (>100°C) may lead to Boc group cleavage or oxidation of the piperidine ring .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may accelerate racemization in chiral derivatives .

Comparative Reactivity of Analogues

Structural variants exhibit distinct reactivities:

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following comparison focuses on tert-butyl piperidine-1-carboxylate derivatives with varying substituents at the 3-position, emphasizing synthesis, physical properties, and functional roles.

Structural and Functional Group Variations

Table 1: Key Analogs and Their Properties

Physicochemical Properties

- Melting Points: Fluorinated styryl derivatives exhibit higher melting points (e.g., 86–87°C for the trifluorinated analog) compared to non-fluorinated oils, attributed to increased molecular symmetry and van der Waals interactions .

- Solubility : Hydrophilic substituents like 2-hydroxyethyl enhance aqueous solubility, making such analogs suitable for formulations requiring improved bioavailability .

- Stability : The Boc group in all analogs provides stability against nucleophilic attack, enabling safe handling and storage .

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling

A notable method for preparing such compounds involves Suzuki-Miyaura cross-coupling reactions between boronate esters of piperidine derivatives and aryl halides bearing the 3-methylphenoxy group or its precursors.

- Catalysts : Palladium-based catalysts such as Pd(dppf)Cl₂·DCM or PdXPhosG2 are commonly used.

- Bases : Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) serve as bases.

- Solvents : A mixture of 1,4-dioxane and water is typical.

- Temperature : Reactions are generally conducted at 65–80 °C.

- Hydrogen Source : Ammonium formate or triethylsilane may be added for reductive steps post-coupling.

- Reaction Time : Coupling reactions proceed for about 4 hours, followed by reductive treatment for 16 hours at room temperature.

An example procedure includes adding the boronic ester of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, palladium catalyst, base, and the appropriate aryl halide into a sealed vial, purging with nitrogen, and stirring under heat with solvent mixture. After the coupling, reductive work-up with ammonium formate in methanol is performed to yield the desired product.

Nucleophilic Aromatic Substitution (SNAr) or Ether Formation

The 3-methylphenoxy group is introduced via nucleophilic substitution, where the phenol derivative (3-methylphenol) reacts with a suitable leaving group on the piperidine ring or its precursor. This step may involve:

- Use of bases to deprotonate the phenol.

- Heating to promote substitution.

- Protection of the piperidine nitrogen with tert-butyl carbamate to prevent side reactions.

Protection and Deprotection Steps

The tert-butyl group serves as a protecting group for the piperidine nitrogen, introduced as tert-butyl carbamate (Boc) derivatives. This protection is crucial during substitution and coupling reactions to avoid unwanted side reactions.

Optimization and Reaction Scope

Optimization studies have demonstrated that:

- Increasing palladium catalyst loading (e.g., from 6 mol% to 12 mol%) improves product yield and selectivity.

- Using ammonium formate as a hydrogen source in reductive steps leads to higher conversion rates.

- Choice of base affects the reaction outcome; potassium phosphate often yields better selectivity compared to potassium carbonate.

- Microwave-assisted synthesis can accelerate reaction times and improve yields.

Representative Data Table of Reaction Optimization

| Entry | Catalyst (mol%) | Hydrogen Source | Base | Temperature (°C) | Product Ratio (Desired:Byproduct) |

|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂·DCM (6) | H₂ (balloon) | K₂CO₃ | 80 | 100:0 |

| 2 | Pd(dppf)Cl₂·DCM (6) | Et₃SiH (3 eq.) | K₂CO₃ | 80 | 74:26 |

| 3 | Pd(dppf)Cl₂·DCM (10) | Et₃SiH (3 eq.) | K₂CO₃ | 80 | 39:61 |

| 4 | PdXPhosG2 (10) | NH₄HCO₂ (10 eq.) | K₃PO₄ | 80 | 28:72 |

| 5 | PdXPhosG2 (10) | NH₄HCO₂ (10 eq.) | K₃PO₄ | 80 | 80:20 |

| 6 | PdXPhosG2 (12) | NH₄HCO₂ (10 eq.) | K₃PO₄ | 80 | 100:0 |

Note: Product ratio refers to the proportion of desired product to byproducts as determined by NMR analysis.

Purification and Characterization

- Purification : Silica gel chromatography and strong cation exchange chromatography are employed.

- Analysis : ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry, and chiral HPLC are used to confirm structure and purity.

- Solvents for NMR : CDCl₃ and acetone-d₆ are standard solvents.

- Chromatographic Conditions : Chiral HPLC with Chiralpak IA columns using isocratic or gradient elution with isopropanol/hexanes mixtures.

Summary of Preparation Methodology

| Step | Description |

|---|---|

| 1. Preparation of boronic ester intermediate | Synthesis of tert-butyl protected piperidine boronate ester as coupling partner. |

| 2. Cross-coupling reaction | Palladium-catalyzed Suzuki-Miyaura coupling with 3-methylphenyl halide under basic aqueous conditions. |

| 3. Reductive work-up | Treatment with ammonium formate or silanes to reduce intermediates and improve yields. |

| 4. Purification | Chromatographic techniques to isolate pure this compound. |

| 5. Characterization | NMR, mass spectrometry, and chiral HPLC for structural and purity confirmation. |

Research Findings and Considerations

- The use of palladium catalysts with bulky phosphine ligands (e.g., PdXPhosG2) enhances coupling efficiency.

- Ammonium formate as a hydrogen source in reductive steps is effective and convenient.

- Reaction optimization indicates that catalyst loading, base choice, and temperature critically influence yield and selectivity.

- Microwave-assisted synthesis can be employed but requires optimization for scale-up.

- Protecting groups such as tert-butyl carbamate are essential for controlling reactivity and ensuring product stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for tert-Butyl 3-(3-methylphenoxy)piperidine-1-carboxylate?

- Methodology : The synthesis typically involves a multi-step approach, starting with the formation of the piperidine ring followed by functionalization. A common method includes nucleophilic substitution of a tert-butyl-protected piperidine precursor with 3-methylphenol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification is achieved via column chromatography using silica gel and gradients of ethyl acetate/hexane (30–50% v/v) to isolate the product with >95% purity .

- Key Considerations : Monitor reaction progress by TLC (Rf ~0.4 in 30% ethyl acetate/hexane) and confirm product identity via LC-MS and ¹H NMR.

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodology :

- Crystallography : Single-crystal X-ray diffraction using SHELX software can resolve stereochemistry and confirm bond angles/distances .

- Spectroscopy :

- ¹H NMR (CDCl₃): Look for tert-butyl singlet at δ 1.4–1.5 ppm, aromatic protons (3-methylphenoxy) at δ 6.7–7.2 ppm, and piperidine protons at δ 3.0–4.0 ppm.

- IR : Confirm ester carbonyl stretch at ~1700 cm⁻¹ and aromatic C-O-C stretch at ~1250 cm⁻¹.

- Physical State : Light yellow solid (melting point ~80–85°C) .

Advanced Research Questions

Q. What strategies can mitigate reaction selectivity issues during the introduction of the 3-methylphenoxy group?

- Methodology :

- Steric Control : Use bulky bases (e.g., DBU) to favor substitution at the less hindered piperidine position.

- Temperature Modulation : Lower temperatures (0–10°C) reduce competing elimination pathways.

- Protection/Deprotection : Temporarily protect reactive sites (e.g., Boc groups) to direct regioselectivity, as seen in analogous piperidine derivatives .

- Data Analysis : Compare HPLC retention times and mass spectra of byproducts to optimize conditions.

Q. How should researchers address contradictory data in byproduct identification during synthesis?

- Methodology :

- LC-HRMS/MS : Perform fragmentation analysis to distinguish structural isomers (e.g., ortho vs. para substitution).

- Computational Chemistry : Use DFT calculations (Gaussian 16) to predict NMR shifts of suspected byproducts and match experimental data .

Q. What computational models are suitable for predicting the compound’s reactivity in catalytic systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd/C) to predict hydrogenation efficiency.

- Docking Studies : Use AutoDock Vina to model binding affinities with biological targets (e.g., enzymes or receptors) .

- Data Outputs : Generate heatmaps of electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- PPE Requirements :

- Respiratory : N95 mask or fume hood use during powder handling .

- Gloves : Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure .

- Emergency Measures :

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Fire : Use CO₂ or dry chemical extinguishers; avoid water jets due to risk of toxic fumes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.